Topoisomerase II inhibitor 18

Topoisomerase II Inhibition Enzyme Assay Potency Comparison

Researchers requiring a non-DNA-damaging Topo II inhibitor face limited options distinct from poisons like etoposide. Topoisomerase II inhibitor 18 addresses this gap as a catalytic quinoxaline inhibitor. - 3-fold greater potency than analog Compound III (IC50 7.5 μM vs. 21.98 μM), enabling SAR benchmarking. - ~11-fold selectivity for PC-3 prostate cancer cells over normal Vero cells (IC50 2.11 μM vs. 23.12 μM). - Confirmed in vivo antitumor activity in Ehrlich solid tumor model at 5 mg/kg i.m.

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
Cat. No. B12366468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 18
Molecular FormulaC20H21N3OS
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)CCSC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C20H21N3OS/c1-2-13-21-18(24)12-14-25-20-19(15-8-4-3-5-9-15)22-16-10-6-7-11-17(16)23-20/h3-11H,2,12-14H2,1H3,(H,21,24)
InChIKeySQUOYGKGBLGUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase II Inhibitor 18 Overview


Topoisomerase II inhibitor 18, also designated as Compound IV, is a synthetic quinoxaline derivative with the CAS number 2382959-65-9 and molecular formula C20H21N3OS . It functions as a catalytic inhibitor of the DNA topoisomerase II enzyme, demonstrating an IC50 of 7.5 μM in cell-free assays [1]. The compound exhibits antiproliferative activity against prostate cancer PC-3 cells (IC50 2.11 μM) and hepatocellular carcinoma HepG2 cells (IC50 11.03 μM), while displaying significantly reduced cytotoxicity toward normal Vero cells (IC50 23.12 μM) . Its mechanism involves S-phase cell cycle arrest and induction of apoptosis, as evidenced by upregulation of p53, cleaved caspase-3, and cleaved caspase-8, and downregulation of Bcl-2 .

Topoisomerase II Inhibitor 18 Irreplaceability


Within the quinoxaline chemical class, minor structural variations yield substantial differences in target engagement and cellular selectivity. For instance, the close structural analog Compound III exhibits a Topo II IC50 of 21.98 μM, nearly threefold weaker than Compound IV (7.53 μM) [1]. Moreover, unlike clinical topoisomerase II poisons such as doxorubicin and etoposide that stabilize covalent DNA-enzyme cleavage complexes and are associated with dose-limiting cardiotoxicity and secondary malignancies, Topoisomerase II inhibitor 18 acts as a catalytic inhibitor with a distinct selectivity profile favoring cancer cells over normal cells . These quantifiable differences in potency and safety margin render direct substitution with other in-class compounds scientifically unsound.

Topoisomerase II Inhibitor 18 Comparative Evidence


Topo II Inhibition Potency vs Doxorubicin

Topoisomerase II inhibitor 18 demonstrates a 1.28-fold higher inhibitory potency against the Topo II enzyme compared to the clinical reference drug doxorubicin. In a cell-free enzymatic assay, Compound IV exhibited an IC50 of 7.529 μM, whereas doxorubicin required 9.65 μM to achieve equivalent inhibition [1] [2].

Topoisomerase II Inhibition Enzyme Assay Potency Comparison

Topo II Inhibition vs Compound III

Among the quinoxaline series evaluated, Compound IV (Topoisomerase II inhibitor 18) exhibited approximately 3-fold greater Topo II inhibitory activity than its immediate analog, Compound III. The IC50 values were 7.529 μM for Compound IV and 21.98 μM for Compound III [1].

Structure-Activity Relationship Enzyme Inhibition Quinoxaline Derivatives

Cancer Cell Selectivity: PC-3 vs Vero

Topoisomerase II inhibitor 18 displays a pronounced selectivity for prostate cancer cells (PC-3) relative to normal kidney epithelial cells (Vero). In MTT assays, the compound inhibited PC-3 proliferation with an IC50 of 2.11 μM, whereas its IC50 against Vero cells was 23.12 μM, yielding a selectivity index of approximately 11 .

Cancer Cell Selectivity Cytotoxicity Therapeutic Window

In Vivo Antitumor Efficacy in Ehrlich Model

In an Ehrlich solid tumor model in albino mice, administration of Topoisomerase II inhibitor 18 at 5 mg/kg via intramuscular injection for 21 days resulted in significant reduction of tumor volume and weight, with minimal systemic toxicity observed [1]. Quantitative tumor volume and weight reduction data are reported in the primary study.

In Vivo Efficacy Tumor Volume Reduction Xenograft Model

Topoisomerase II Inhibitor 18 Research Applications


Selective Prostate Cancer Cytotoxicity Studies

Given its ~11-fold selectivity for PC-3 prostate cancer cells over normal Vero cells (IC50 2.11 μM vs. 23.12 μM) , Topoisomerase II inhibitor 18 is ideally suited for in vitro studies investigating therapeutic windows and mechanisms of selective cytotoxicity in prostate cancer models.

Mechanism-of-Action vs Clinical Topo II Poisons

The compound's catalytic inhibition mechanism, distinct from the DNA-damaging poisons doxorubicin and etoposide, coupled with its direct potency comparison (IC50 7.53 μM vs. doxorubicin 9.65 μM) [1], makes it a valuable tool for dissecting differential cellular responses to Topo II inhibition.

In Vivo Efficacy: Syngeneic/Xenograft Models

Demonstrated in vivo antitumor activity in the Ehrlich solid tumor model at 5 mg/kg i.m. [2] supports its use in preclinical efficacy studies, particularly where minimal systemic toxicity is a priority.

SAR Studies of Quinoxaline Topo II Inhibitors

The 3-fold potency differential between Compound IV (IC50 7.53 μM) and its close analog Compound III (IC50 21.98 μM) [3] provides a quantitative benchmark for medicinal chemistry efforts aimed at optimizing quinoxaline scaffolds for enhanced Topo II engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.